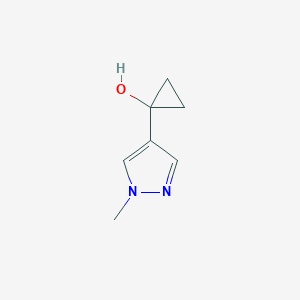
rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, trans is a useful research compound. Its molecular formula is C14H22ClNO3 and its molecular weight is 287.8. The purity is usually 95.
BenchChem offers high-quality rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, trans including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, trans involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methoxyphenylacetonitrile", "2-methoxyethylamine", "2-bromoethyl methyl ether", "sodium hydride", "1,2,3,4-tetrahydronaphthalene", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenylacetonitrile by reacting 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid.", "Step 2: Reduction of 4-methoxyphenylacetonitrile to 4-methoxyphenylethylamine using sodium borohydride in methanol.", "Step 3: Protection of the amine group in 4-methoxyphenylethylamine by reacting it with 2-bromoethyl methyl ether in the presence of sodium hydride to obtain 4-methoxyphenylethyl 2-bromoethyl ether.", "Step 4: Conversion of 4-methoxyphenylethyl 2-bromoethyl ether to 7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalene by reacting it with 1,2,3,4-tetrahydronaphthalene in the presence of sodium hydride.", "Step 5: Reduction of the nitro group in 7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalene to an amine group using palladium on carbon and hydrogen gas.", "Step 6: Formation of the hydrochloride salt of rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine by reacting the amine with hydrochloric acid in methanol.", "Step 7: Separation of the desired trans isomer from the racemic mixture by treating the hydrochloride salt with sodium hydroxide in diethyl ether and water." ] } | |
Número CAS |
2173997-19-6 |
Nombre del producto |
rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, trans |
Fórmula molecular |
C14H22ClNO3 |
Peso molecular |
287.8 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



